3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride

Description

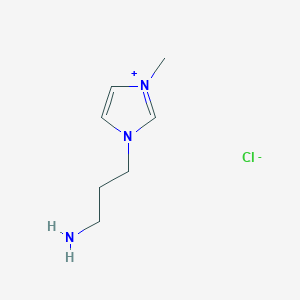

3-(3-Aminopropyl)-1-methyl-3-imidazolium chloride (CAS: 909412-59-5) is an imidazolium-based ionic liquid with a molecular weight of 175.66 g/mol. Its structure comprises a methyl group at the 1-position and a 3-aminopropyl substituent at the 3-position of the imidazolium ring, paired with a chloride counterion . This compound is commercially available from multiple global suppliers, including specialized chemical manufacturers in China, Japan, and India .

Properties

IUPAC Name |

3-(3-methylimidazol-3-ium-1-yl)propan-1-amine;chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N3.ClH/c1-9-5-6-10(7-9)4-2-3-8;/h5-7H,2-4,8H2,1H3;1H/q+1;/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOQUYNBNIMBOW-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1=CN(C=C1)CCCN.[Cl-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride typically involves the alkylation of 1-methylimidazole with 3-chloropropylamine. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile under reflux conditions. The general reaction scheme is as follows:

Alkylation Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity starting materials and solvents is crucial to ensure the quality of the final product. Additionally, purification steps such as recrystallization or column chromatography may be employed to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloride anion can be replaced by other nucleophiles.

Oxidation: The aminopropyl side chain can be oxidized to form different functional groups.

Coordination Chemistry: The imidazolium cation can coordinate with metal ions to form complexes.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.

Coordination Chemistry: Metal salts such as copper(II) sulfate or palladium(II) chloride are commonly used.

Major Products

Nucleophilic Substitution: Products include azido or cyano derivatives.

Oxidation: Products include aldehydes, ketones, or carboxylic acids.

Coordination Chemistry: Metal-imidazolium complexes.

Scientific Research Applications

Catalysis and Organic Synthesis

This compound serves as a catalyst in several organic reactions, particularly those involving nucleophilic substitutions and coupling reactions. Its ionic nature allows it to stabilize transition states, thereby increasing reaction rates. Notably, it has been utilized in:

- Cross-coupling reactions : It facilitates the formation of carbon-carbon bonds, which are essential in synthesizing complex organic molecules.

- Nucleophilic substitutions : The chloride ion can be easily substituted with other nucleophiles, making it versatile for various synthetic pathways.

Biological Applications

Research has indicated that 3-(3-Aminopropyl)-1-methyl-3-imidazolium chloride exhibits significant biological activities:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of various bacterial strains, including those forming biofilms, which are resistant to conventional antibiotics. For instance, its effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa has been documented, suggesting its potential use in infection control strategies.

- Cytotoxic Effects : The compound has demonstrated cytotoxicity towards cancer cell lines. It induces apoptosis through mechanisms involving mitochondrial disruption and oxidative stress, indicating its potential as a therapeutic agent in cancer treatment.

Material Science

In material science, this compound is explored for its role in developing advanced materials:

- Nanomaterials : It serves as a precursor for synthesizing nanostructured materials due to its ability to stabilize metal nanoparticles.

- Coatings and Adhesives : Its properties allow it to be incorporated into coatings that require enhanced adhesion and durability.

To better understand the efficacy of this compound compared to similar compounds, the following table summarizes key findings:

| Compound Name | Antimicrobial Activity | Cytotoxicity | Mechanism of Action |

|---|---|---|---|

| This Compound | High | Moderate | Mitochondrial disruption; apoptosis |

| 1-Butyl-3-methylimidazolium chloride | Moderate | High | Reactive oxygen species generation; apoptosis |

| 1-Octyl-3-methylimidazolium chloride | Low | Low | Membrane disruption |

Antibiofilm Activity

A study conducted on the antibiofilm efficacy of this compound revealed its ability to disrupt biofilms formed by clinically significant bacteria. This property is particularly valuable for developing new strategies against persistent infections.

Cytotoxic Effects

In vitro studies indicated that exposure to this compound resulted in significant cytotoxic effects on liver progenitor cells (B-13), with an EC50 value around 50 μM. This suggests potential applications in targeted cancer therapies.

Mechanism of Action

The mechanism by which 3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride exerts its effects is largely dependent on its ionic nature and the presence of the aminopropyl group. The imidazolium cation can interact with various molecular targets through electrostatic interactions, hydrogen bonding, and coordination with metal ions. The aminopropyl side chain can participate in additional hydrogen bonding and nucleophilic reactions, enhancing the compound’s reactivity and versatility.

Comparison with Similar Compounds

1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl)

- Structure: A 1-butyl chain replaces the 3-aminopropyl group.

- Applications : Widely studied for cellulose dissolution due to its high polarity and hydrogen-bond-disrupting capacity. Swatloski et al. (2002) demonstrated its efficacy in dissolving cellulose without pretreatment, making it a green solvent alternative .

- Key Difference : The absence of the amine group limits its use in metal coordination but enhances hydrophilicity for solvent applications.

1-Ethyl-3-methylimidazolium Chloride ([EMIM]Cl)

- Structure : Shorter ethyl chain at the 1-position.

- Applications : Used in electrochemical and catalytic systems. Safety data indicate incomplete toxicological profiling, though it shares handling precautions with [BMIM]Cl .

- Key Difference: Smaller alkyl chain reduces viscosity compared to [BMIM]Cl but lacks the aminopropyl group’s chelating capability.

3-(2-Hydroxyethyl)-1-methylimidazolium Chloride

- Structure : Hydroxyethyl substituent at the 3-position.

- Applications : Polar hydroxyl group enhances solubility in aqueous systems, suitable for biocatalysis or drug delivery.

- Key Difference: The hydroxy group provides hydrogen-bonding capacity, whereas the aminopropyl group in the target compound enables nucleophilic or coordination reactions .

Functional Analogues: Imidazolium Salts with Antimicrobial Activity

- 1,3-Bis(2-hydroxyethyl)imidazolidinium Bromide : Effective against Bacillus cereus ATCC 11778, highlighting the role of hydroxyethyl groups in disrupting bacterial membranes .

- 3-(2-Carboxyethyl)-1-(3-aminopropyl)-1H-imidazol-3-ium Bromide: Exhibited cytotoxicity against Hep G2 cells, indicating that the aminopropyl-carboxyethyl combination enhances bioactivity .

- Comparison : The target compound’s primary amine may similarly interact with microbial membranes or DNA, though chloride vs. bromide counterions could alter solubility and bioavailability.

Quaternary Ammonium Compounds (QACs) and Disinfectants

- Benzalkonium Chloride: A QAC with broad-spectrum antimicrobial activity. Disinfectant formulations combining QACs and tertiary amines (e.g., N,N‑bis(3-aminopropyl)dodecyl amine) achieve synergistic effects .

- Comparison: While 3-(3-Aminopropyl)-1-methyl-3-imidazolium chloride shares cationic properties with QACs, its imidazolium core and aminopropyl chain may offer distinct modes of action, such as enhanced penetration or metal chelation .

Metal Ion Sorption and Chelation

- N-(3-Aminopropyl)-2-pipecoline and trans-1,4-diaminocyclohexane Resins: These polymers, functionalized with aminopropyl groups, show high selectivity for Ag(I) in chloride solutions (sorption capacity: 105–130 mg/g). The primary amine facilitates coordination with metal ions .

- Comparison: The target compound’s aminopropyl group likely enables similar Ag(I) binding, though its ionic liquid nature may offer advantages in solubility or regeneration compared to solid resins.

Data Tables

Table 1: Structural and Functional Comparison of Imidazolium Chlorides

Table 2: Metal Sorption Capacities of Aminopropyl-Functionalized Compounds

Biological Activity

3-(3-Aminopropyl)-1-methyl-3-imidazolium chloride (CAS No. 909412-59-5) is an ionic liquid that has garnered attention due to its diverse biological activities. This compound, characterized by its imidazolium structure, is part of a broader class of ionic liquids known for their unique properties and potential applications in various fields, including biomedicine and environmental science. This article explores the biological activity of this compound, including its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

- Molecular Formula : C7H14ClN3

- Molecular Weight : 175.66 g/mol

- Physical State : Typically a colorless to light yellow liquid

- Solubility : Soluble in polar solvents such as water and methanol

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Its mechanism of action appears to involve disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity Against Various Pathogens

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Candida albicans | 16 µg/mL | |

| Pseudomonas aeruginosa | 128 µg/mL |

These results suggest that the compound is particularly effective against Candida albicans, a common fungal pathogen, indicating its potential use in antifungal therapies.

Cytotoxicity Studies

Cytotoxicity assessments have been conducted using various cell lines to evaluate the safety profile of this compound. Studies have shown that at lower concentrations, the compound exhibits minimal toxicity; however, higher concentrations lead to significant cytotoxic effects.

Table 2: Cytotoxicity Data in Different Cell Lines

| Cell Line | EC50 (µM) | Effect Observed | Reference |

|---|---|---|---|

| HepG2 (liver cancer) | 360 | Induction of apoptosis | |

| A549 (lung cancer) | 400 | Mitochondrial disruption | |

| HeLa (cervical cancer) | 250 | Increased oxidative stress |

The data indicates that HepG2 cells are particularly sensitive to the compound, with apoptosis being a primary mode of cell death observed at concentrations above the EC50 value.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : The imidazolium cation interacts with microbial membranes, leading to increased permeability and eventual cell lysis.

- Oxidative Stress Induction : Exposure to this compound has been shown to increase reactive oxygen species (ROS), contributing to cellular damage and apoptosis in human cell lines.

- Mitochondrial Dysfunction : Studies indicate that this ionic liquid affects mitochondrial function, which is critical for energy production and cellular homeostasis.

Case Studies

A notable case study involved the evaluation of this compound's effectiveness against antibiotic-resistant strains of bacteria. The study found that this compound exhibited potent activity against multi-drug resistant Staphylococcus aureus strains, suggesting its potential as an alternative treatment option in clinical settings.

Q & A

Q. What are the optimal synthetic routes for 3-(3-Aminopropyl)-1-methyl-3-imidazolium Chloride?

Methodological Answer: The synthesis typically involves quaternization of 1-methylimidazole with 3-chloropropylamine under anhydrous conditions. Key steps include:

- Starting Materials : 1-methylimidazole and 3-chloropropylamine.

- Reaction Conditions : Use of a base (e.g., triethylamine) to neutralize HCl byproducts, inert atmosphere (N₂/Ar), and controlled temperature (60–80°C) to prevent side reactions.

- Purification : Recrystallization or column chromatography to isolate the product.

Similar imidazolium syntheses emphasize the importance of stoichiometric ratios and anhydrous solvents to maximize yield .

Q. Which analytical methods are most effective for characterizing purity and structure?

Methodological Answer: A combination of techniques ensures accurate characterization:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substitution patterns (e.g., methyl and aminopropyl groups on the imidazolium ring).

- Elemental Analysis : Validates empirical formula (C₈H₁₆ClN₃).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular ion confirmation.

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., C-N stretches at ~1,650 cm⁻¹).

- Thermogravimetric Analysis (TGA) : Assesses thermal stability.

Refer to protocols in for validation using TLC and electrophoresis .

Advanced Research Questions

Q. How does this compound perform in selective metal recovery from complex solutions?

Methodological Answer: The compound’s ammonium and imidazolium groups enable coordination with metal ions. Key findings from analogous polymers include:

- Selectivity for Ag(I) : Trans-1,4-diaminocyclohexane-modified resins achieved >100 selectivity coefficients for Ag(I) over Cu(II), Pb(II), and Zn(II) in real chloride solutions .

- Kinetic Models : Pseudo-first-order kinetics (R² > 0.95) describe sorption rates.

- Capacity : Up to 130.7 mg Ag(I)/g resin in synthetic solutions.

Recommendation : Validate performance in real matrices by adjusting pH (2–4) and competing ion concentrations .

Q. How should researchers address discrepancies in sorption capacity between synthetic and real-world solutions?

Methodological Answer: Discrepancies often arise due to:

- Matrix Effects : Competing ions (e.g., Cl⁻, SO₄²⁻) in real solutions reduce effective sorption.

- Solution Complexity : Organic ligands or particulates may block active sites.

Mitigation Strategies :

Pre-Treatment : Filter real solutions to remove particulates.

Competitive Binding Studies : Use ICP-MS to quantify ion interference.

Adjust pH : Optimize for target metal speciation (e.g., AgCl₄³⁻ vs. PbCl₄²⁻) .

Q. What factors influence the stability and reusability of sorbents based on this compound?

Methodological Answer: Stability depends on:

- Thermal Resistance : Decomposition thresholds (>150°C) ensure integrity during regeneration.

- Chemical Stability : Resistance to hydrolysis in acidic/alkaline conditions.

- Reusability : Trans-1,4-diaminocyclohexane-modified resins retained >95% capacity after 5 cycles via elution with thiourea/HNO₃ .

Experimental Design : Monitor capacity loss per cycle and characterize structural degradation via SEM/XPS .

Q. What methodologies are recommended for studying biological interactions?

Methodological Answer:

- In Vitro Assays : Test enzyme inhibition (e.g., acetylcholinesterase) using UV-Vis kinetics.

- Molecular Docking : Simulate binding to active sites (e.g., metalloenzymes) with software like AutoDock.

- Cytotoxicity Screening : Use MTT assays on cell lines (e.g., HEK293) to assess biocompatibility.

highlights imidazole-metal coordination as a key mechanism for biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.